

Spectroscopic Profile of 4-Fluoro-3-nitrobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Fluoro-3-nitrobenzenesulfonamide
Cat. No.:	B030519

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Fluoro-3-nitrobenzenesulfonamide**, a key intermediate in the synthesis of various pharmaceutical agents. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **4-Fluoro-3-nitrobenzenesulfonamide**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.52	dd		Aromatic CH
8.20	dq		Aromatic CH
7.84	dt		Aromatic CH
7.73	s		SO_2NH_2

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz

Table 2: Mass Spectrometry Data

Parameter	Value
Molecular Weight	220.18 g/mol
Exact Mass	219.99540598 Da [1]
Monoisotopic Mass	219.99540598 Da [1]

Note: Experimental ¹³C NMR and IR spectral data for **4-Fluoro-3-nitrobenzenesulfonamide** are not readily available in publicly accessible databases. Researchers are advised to acquire this data experimentally. Predicted ¹³C NMR and typical IR absorption ranges for the functional groups present are discussed in the experimental protocols section.

Experimental Protocols

Detailed methodologies for the acquisition of the cited and anticipated spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum was recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.[\[2\]](#)

¹³C NMR Spectroscopy (General Protocol): Due to the presence of fluorine, the ¹³C NMR spectrum of **4-Fluoro-3-nitrobenzenesulfonamide** will exhibit C-F coupling. Standard proton-decoupled ¹³C NMR experiments can be complex to interpret due to these long-range couplings. For unambiguous assignments, it is recommended to perform both proton-decoupled and ¹⁹F-decoupled ¹³C NMR experiments.

- Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
- Instrumentation: A multinuclear NMR spectrometer operating at a frequency of 100 or 125 MHz for ¹³C is recommended. A probe capable of ¹⁹F decoupling is essential for the ¹⁹F-

decoupled experiment.

- Data Acquisition: Acquire a standard proton-decoupled ^{13}C spectrum. Subsequently, acquire a ^{19}F -decoupled ^{13}C spectrum.
- Data Processing: Process the FID files with appropriate Fourier transformation and phase correction. The chemical shifts should be referenced to the solvent peak.

Infrared (IR) Spectroscopy (General Protocol)

The IR spectrum of solid **4-Fluoro-3-nitrobenzenesulfonamide** can be obtained using the potassium bromide (KBr) pellet method or as a thin solid film.

- KBr Pellet Method:
 - Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.
 - Press the mixture into a transparent pellet using a hydraulic press.
 - Record the spectrum using an FT-IR spectrometer.
- Thin Solid Film Method:
 - Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone or methylene chloride).
 - Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate, leaving a thin film of the compound.
 - Record the spectrum.[3]

Expected Absorptions:

- N-H stretch (sulfonamide): 3300-3200 cm^{-1}
- C-H stretch (aromatic): 3100-3000 cm^{-1}

- N=O stretch (nitro group): 1550-1500 cm^{-1} (asymmetric) and 1350-1300 cm^{-1} (symmetric)
- S=O stretch (sulfonamide): 1350-1300 cm^{-1} (asymmetric) and 1160-1140 cm^{-1} (symmetric)
- C-F stretch: 1250-1000 cm^{-1}

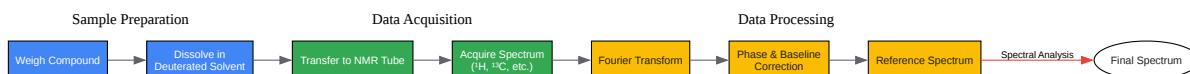
Mass Spectrometry (MS)

Mass spectral data can be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: A mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) equipped with an ESI or APCI source.
- Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.
- Data Analysis: Determine the molecular ion peak ($[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$) and compare the measured mass-to-charge ratio (m/z) with the calculated exact mass.

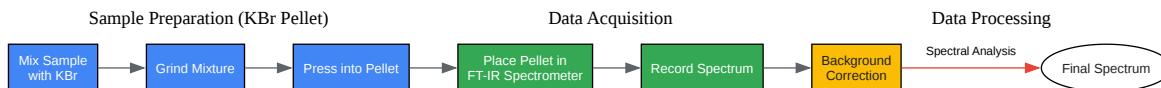
Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.



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NMR Spectroscopy Experimental Workflow

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IR Spectroscopy Experimental Workflow (KBr Method)

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Mass Spectrometry Experimental Workflow

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References

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